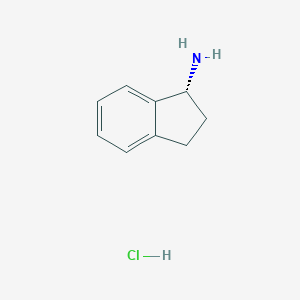

(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Übersicht

Beschreibung

®-2,3-Dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a bicyclic indane framework with an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone, ®-2,3-Dihydro-1H-inden-1-one, using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-2,3-Dihydro-1H-inden-1-amine hydrochloride may involve catalytic hydrogenation of the ketone precursor using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and scalability. The amine is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine undergoes alkylation with electrophilic reagents to form secondary or tertiary amines. A critical example is its reaction with propargyl bromide to synthesize rasagiline precursors:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Propargyl bromide, NaOH, toluene (45–50°C) | Rasagiline racemic modification | 56.5g (92.03% purity) |

This reaction exploits the nucleophilicity of the amine group, with the hydrochloride salt first neutralized under basic conditions. The product retains chirality due to stereoselective alkylation .

Deprotection and Salt Exchange

The hydrochloride salt can be deprotected to regenerate the free amine or converted to other salts:

-

Deprotection with bases :

Neutralization with NaOH releases the free amine, which is extracted into organic solvents like dichloromethane .

-

Acid hydrolysis :

Hydrolysis in high-boiling alcohols (e.g., 1-butanol) removes protective groups from intermediates .

Electrophilic Aromatic Substitution

The indene ring undergoes halogenation at specific positions under controlled conditions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂ (0°C) | (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Iodination | I₂, H₂O₂, H₂O/EtOH | (R)-5-Iodo-2,3-dihydro-1H-inden-1-amine |

Halogenation occurs preferentially at the 4-, 5-, or 7-positions due to the electron-donating effect of the amine group.

Coupling Reactions

The amine participates in palladium-catalyzed cross-couplings to form complex derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85% | |

| Buchwald-Hartwig amination | Aryl halide, Pd₂(dba)₃, Xantphos | N-Aryl indenamines | 65–78% |

These reactions enable the synthesis of pharmacologically active analogs.

Optical Resolution

Racemic mixtures of intermediates are resolved using chiral acids (e.g., tartaric acid):

| Resolution Agent | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R)-Mandelic acid | Ethanol, 25°C | >99% ee |

This step is critical for producing enantiopure rasagiline .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Anti-Parkinsonian Medications

One of the most notable applications of (R)-2,3-dihydro-1H-inden-1-amine hydrochloride is its use in the synthesis of rasagiline , an irreversible inhibitor of monoamine oxidase type B (MAO-B). Rasagiline is employed in the treatment of Parkinson's disease, where it helps to increase dopamine levels and provides neuroprotective effects. The compound has demonstrated efficacy in both monotherapy for early-stage Parkinson's disease and as an adjunct therapy for patients experiencing fluctuations in their condition .

Deracemization Processes

Recent studies have highlighted the potential of this compound in deracemization processes using engineered enzymes. For instance, variants of cyclohexylamine oxidase have been utilized to achieve high enantiomeric excess in the synthesis of this compound and its derivatives. This method not only improves yield but also enhances the purity of the desired enantiomer, which is critical for pharmaceutical applications .

Synthesis of Rasagiline

A detailed investigation into the synthesis of rasagiline from this compound has been conducted, emphasizing an improved process that utilizes alumino-nickel reductase under alkaline conditions. This method simplifies production by eliminating the need for hydrogenation and allows for easier industrial scalability .

Enzymatic Deracemization

In a study exploring enzymatic deracemization, crude enzyme extracts were used to convert racemic mixtures of this compound into its pure enantiomers with yields up to 51% and high enantiomeric excess (93%). This approach demonstrates the compound's versatility in synthetic organic chemistry and its potential for developing new therapeutic agents .

Summary

The applications of (R)-2,3-dihydro-1H-inden-1-amino hydrochloride are primarily centered around its role in synthesizing important pharmaceutical compounds like rasagiline and its use in advanced synthetic methods such as enzymatic deracemization. Research continues to explore its full potential in drug development and its impact on treating neurological conditions.

| Application Area | Description |

|---|---|

| Anti-Parkinsonian Drugs | Key intermediate for rasagiline synthesis |

| Enzymatic Deracemization | High-yield processes using engineered enzymes |

| Safety Considerations | Causes skin and eye irritation; handle with care |

Wirkmechanismus

The mechanism of action of ®-2,3-Dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The indane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

2,3-Dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.

Indan-1-amine: A related compound with a similar structure but lacking the chiral center.

Uniqueness

®-2,3-Dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution studies.

Biologische Aktivität

(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data to elucidate the biological activity of this compound.

- Molecular Formula : C10H12ClN

- Molecular Weight : Approximately 185.66 g/mol

- CAS Number : 12370443

The compound features an indane ring system with an amine group, which is crucial for its interaction with biological targets. The hydrochloride salt form enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The amine group allows for hydrogen bonding and electrostatic interactions, influencing the function of target proteins.

Key Mechanisms:

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, which may influence neuropharmacological effects.

- Enzyme Interaction : Studies have indicated that it may act as an inhibitor for certain enzymes, contributing to its therapeutic potential in various diseases.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin and norepinephrine levels in the brain. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress and apoptosis. |

| Antitumor Activity | Preliminary studies suggest inhibition of tumor cell proliferation. |

Case Studies

- Neuropharmacology : In a study examining the effects on animal models of depression, this compound demonstrated significant antidepressant-like effects when administered at moderate doses. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting enhanced mood-related behaviors.

- Cancer Research : A preliminary study evaluated the compound's efficacy against various cancer cell lines. Results indicated that treatment with this compound resulted in reduced viability of cancer cells, particularly in breast and lung cancer models. The mechanism was hypothesized to involve apoptosis induction through caspase activation.

- Enzyme Inhibition Studies : Research has demonstrated that the compound acts as an inhibitor of certain phosphatases involved in cellular signaling pathways. This inhibition could have implications for diseases characterized by dysregulated phosphatase activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2,3-Dihydro-1H-Inden-1-Amine Hydrochloride | 12370444 | Enantiomer with potentially different pharmacological profiles |

| 4-Chloro-2,3-dihydro-1H-Inden-1-Amine Hydrochloride | 1637453-69-0 | Exhibits distinct biological activity due to chlorine substitution |

Eigenschaften

IUPAC Name |

(1R)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494786 | |

| Record name | (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-73-4 | |

| Record name | 1-Aminoindane hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z3N398K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.